molecular formula C4H11N B12303848 Diethyl-1,1,1',1'-d4-amine

Diethyl-1,1,1',1'-d4-amine

Cat. No.: B12303848
M. Wt: 77.16 g/mol
InChI Key: HPNMFZURTQLUMO-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-1,1,1’,1’-d4-amine is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of diethylamine, where the hydrogen atoms are replaced with deuterium, making it useful in studies involving isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-1,1,1’,1’-d4-amine typically involves the reaction of diethylamine with deuterated reagents. One common method is the reduction of diethylamine using lithium aluminum deuteride (LiAlD4) in an ether solution. This reaction replaces the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Diethyl-1,1,1’,1’-d4-amine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

Diethyl-1,1,1’,1’-d4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

Diethyl-1,1,1’,1’-d4-amine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Diethyl-1,1,1’,1’-d4-amine involves its interaction with various molecular targets. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and understand the biochemical processes involved. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-1,1,1’,1’-d4-amine is unique due to its stable isotope labeling, which provides distinct advantages in tracing and mechanistic studies. The presence of deuterium atoms allows for precise detection and analysis in various scientific applications .

Properties

Molecular Formula

C4H11N

Molecular Weight

77.16 g/mol

IUPAC Name

1,1-dideuterio-N-(1,1-dideuterioethyl)ethanamine

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i3D2,4D2

InChI Key

HPNMFZURTQLUMO-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C)NC([2H])([2H])C

Canonical SMILES

CCNCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.